![molecular formula C13H18N2O4 B14501250 beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester CAS No. 65086-93-3](/img/structure/B14501250.png)
beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester: is a synthetic compound that belongs to the class of beta-amino acids. It is characterized by the presence of an amino group attached to the beta-carbon, which is two carbon atoms away from the carboxylate group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester typically involves the esterification of beta-alanine with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the reaction of beta-alanine with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is heated under reflux, and the product is isolated by distillation and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of other bioactive compounds, influencing various biochemical processes. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Beta-Alanine: A naturally occurring beta-amino acid with similar structural features.
Beta-Alanine Ethyl Ester: An esterified form of beta-alanine with an ethyl group instead of a methyl group.
N-Acetyl Beta-Alanine: A derivative of beta-alanine with an acetyl group attached to the nitrogen atom.
Uniqueness: Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester is unique due to the presence of the acetylamino and methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to other beta-alanine derivatives. These structural features make it valuable for specific research applications and synthetic pathways.
Propiedades
Número CAS |
65086-93-3 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl 3-(5-acetamido-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C13H18N2O4/c1-9(16)15-10-4-5-12(18-2)11(8-10)14-7-6-13(17)19-3/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) |
Clave InChI |
QYWBJEGBJDVLMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
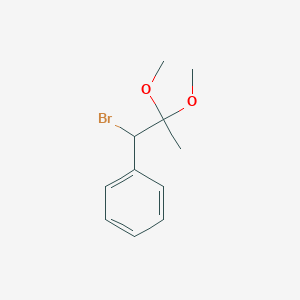

![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
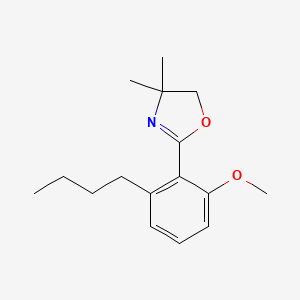

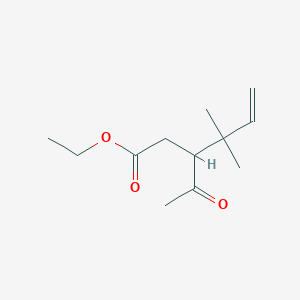
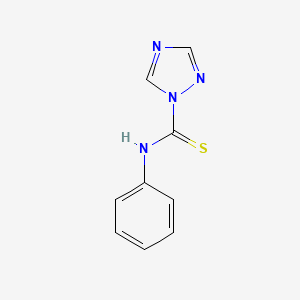
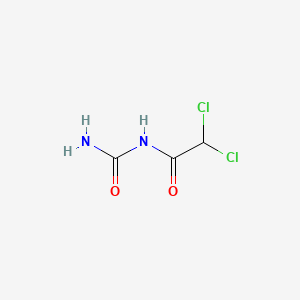
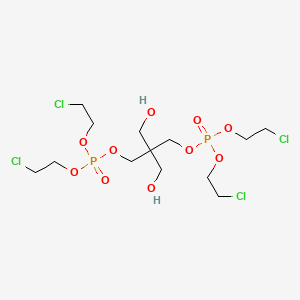
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
